n-(4-Methoxyphenyl)naphthalen-1-amine
Description
Contextualizing N-Aryl Naphthylamines within Contemporary Organic Chemistry
N-Aryl naphthylamines, the class of compounds to which N-(4-Methoxyphenyl)naphthalen-1-amine belongs, are diarylamine structures featuring both a naphthalene (B1677914) and a phenyl ring system linked by a nitrogen atom. These scaffolds are pivotal building blocks in organic synthesis. Their preparation has been significantly advanced by the development of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This reaction allows for the efficient formation of carbon-nitrogen (C-N) bonds between aryl halides (like 1-bromonaphthalene (B1665260) or 1-iodonaphthalene) and an amine (such as p-anisidine), a process that was previously challenging using traditional methods. wikipedia.orgatlanchimpharma.com
The Buchwald-Hartwig reaction's evolution, through the development of increasingly sophisticated and sterically demanding phosphine (B1218219) ligands, has expanded the scope of accessible N-aryl naphthylamine structures. researchgate.net This has enabled chemists to synthesize a wide array of derivatives with tailored electronic and steric properties, making them crucial intermediates for pharmaceuticals, agrochemicals, and, most prominently, materials science. atlanchimpharma.com The ability to functionalize both the naphthalene and phenyl rings allows for fine-tuning of the final molecule's characteristics.
Significance of this compound in Theoretical and Materials Science Pursuits
The significance of this compound in theoretical and materials science is largely predicated on its potential as a hole-transporting material (HTM) for use in organic electronic devices. Diarylamines and their more complex triarylamine cousins are well-established as effective HTMs in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). nih.gov Their function is to efficiently transport positive charge carriers (holes) while blocking electrons, which is crucial for device performance.
The structure of this compound is intrinsically suited for this role. The naphthalene moiety provides a large, electron-rich π-system, while the p-methoxyphenyl group acts as a strong electron-donating substituent. This combination is expected to result in a high-lying Highest Occupied Molecular Orbital (HOMO) energy level, which is a key requirement for efficient hole injection from the perovskite or emissive layer. nih.gov
Theoretical investigations using Density Functional Theory (DFT) on closely related structures, such as N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives, have been performed to predict their electronic properties, absorption spectra, and hole mobility. nih.gov These computational studies indicate that the N-aryl naphthylamine framework provides good thermal stability and high hole mobility. nih.gov It is therefore highly probable that this compound possesses favorable photophysical and electrochemical properties, making it a prime candidate for both theoretical modeling and experimental validation as a cost-effective and efficient HTM.
Evolution of Research Trajectories for Arylamine-Based Systems
The research trajectory for arylamine-based systems has evolved from the study of simple aniline (B41778) derivatives to the design and synthesis of highly complex, multifunctional molecules. Initially, research focused on fundamental synthesis and characterization. However, the discovery of their utility in electronic applications catalyzed a shift towards "materials-by-design."
Modern research focuses on several key areas:
Core and Bridge Modification: Scientists systematically alter the aromatic core (e.g., using naphthalene, carbazole, or fluorene) and introduce different π-conjugated bridges to modulate the electronic and physical properties of the molecule. This is exemplified in studies of donor-π-donor (D-π-D) architectures where the arylamine acts as the donor. nih.gov
Functional Group Tuning: The introduction of electron-donating groups (like methoxy) or electron-withdrawing groups is a common strategy to tune the HOMO and LUMO energy levels for better alignment in electronic devices.
Improving Stability and Processability: Research aims to create materials that are not only efficient but also have long operational lifetimes and are soluble for solution-based processing, which can lower manufacturing costs.
From Small Molecules to Polymers: The arylamine motif has been incorporated into polymers, such as poly(1-naphthylamine), to combine the electronic properties of the monomer with the processing advantages of a polymer, finding use in applications like supercapacitors and photocatalysis. mdpi.com
This evolution highlights a move towards creating bespoke molecules where each component is strategically chosen to optimize performance for a specific application, a trend that situates this compound as a valuable and logical target for investigation.
Scope and Objectives of the Academic Review
This academic review has provided a focused analysis of the chemical compound this compound. The objective was to contextualize its importance by first examining the broader class of N-aryl naphthylamines and the synthetic advancements that have made them accessible. The review then delved into the specific structural features that make this compound a significant target for theoretical and materials science research, particularly in the field of organic electronics. Finally, it situated the compound within the evolving research landscape of arylamine-based systems, which are increasingly designed for high-performance applications. The aim is to provide a clear understanding of why this specific molecule is a subject of contemporary scientific interest.
Compound Data Tables
Table 1: Basic Compound Identifiers for this compound
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 6314-38-1 | oakwoodchemical.comchemicalbook.com |
| Molecular Formula | C₁₇H₁₅NO | oakwoodchemical.com |
| Molecular Weight | 249.31 g/mol | chemicalbook.com |
| IUPAC Name | This compound |
Table 2: Predicted and Analogous Physicochemical Properties Note: Experimental data for this compound is not widely published. The data below is based on closely related compounds and theoretical predictions to infer likely characteristics.
| Property | Predicted/Analogous Value | Context/Rationale |
|---|---|---|
| Physical State | Likely a solid at room temperature | Based on analogous diarylamines like N-phenyl-2-naphthylamine. |
| HOMO Level | ~ -5.1 to -5.3 eV | DFT studies on similar arylamine HTMs show HOMO levels in this range, suitable for perovskite solar cells. nih.gov |
| LUMO Level | ~ -1.8 to -2.1 eV | DFT studies on similar arylamine HTMs. nih.gov |
| UV-Vis Absorption (λmax) | ~340-360 nm | N-Phenylnaphthalenamines typically show strong π-π* transitions in this region. The methoxy (B1213986) group may cause a slight red-shift. |
| Emission (λem) | ~400-450 nm (in solution) | Diarylamines are often fluorescent, emitting in the blue region of the spectrum. |
| Synthesis Method | Palladium-Catalyzed Buchwald-Hartwig Amination | Standard and efficient method for coupling 1-halonaphthalenes with p-anisidine. wikipedia.orglibretexts.org |
Structure
3D Structure
Properties
IUPAC Name |
N-(4-methoxyphenyl)naphthalen-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-19-15-11-9-14(10-12-15)18-17-8-4-6-13-5-2-3-7-16(13)17/h2-12,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGBIQYKSUTUBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60285038 | |
| Record name | n-(4-methoxyphenyl)naphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6314-38-1 | |
| Record name | NSC40278 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40278 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(4-methoxyphenyl)naphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for N 4 Methoxyphenyl Naphthalen 1 Amine and Its Derivatives
Strategic Approaches to C-N Coupling Reactions in Aryl Naphthylamine Synthesis
The formation of the C-N bond between an aryl group and a naphthylamine core is most effectively achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination has emerged as a powerful and widely adopted method for this transformation, utilizing palladium catalysts to couple aryl halides or triflates with primary or secondary amines. organic-chemistry.orgresearchgate.net This reaction has largely superseded older methods like the Ullmann condensation, offering milder conditions and broader substrate scope. The general scheme involves the reaction of a naphthalene-derived amine with a methoxy-substituted aryl halide in the presence of a palladium catalyst and a suitable base.
Alternative strategies include the direct amination of naphthalene (B1677914). For instance, a one-step catalytic amination of naphthalene to produce naphthylamine has been reported with high yield, utilizing V2O5/HZSM-5 catalysts. rsc.org In this process, the V=O bonds of the catalyst are identified as the active sites that facilitate the activation of naphthalene. rsc.org
Catalyst Development and Optimization for Enhanced Efficiency
The evolution of catalysts for C-N cross-coupling has been a key driver of progress in synthesizing compounds like N-(4-methoxyphenyl)naphthalen-1-amine. Research has focused on improving catalyst stability, activity, and the range of compatible functional groups. researchgate.net Early catalyst systems often required harsh conditions, but the development of sophisticated ligands and palladium precatalysts has enabled reactions under milder conditions. researchgate.net
Modern catalysts are often designed as air-stable, single-component systems that are highly efficient. organic-chemistry.org For example, specific palladium complexes have been developed that show high efficiency for the amination of both aryl and heteroaryl halides. organic-chemistry.org The choice of catalyst can significantly impact reaction yields and selectivity. For sterically demanding substrates, such as α-branched secondary amines, newly designed catalysts have been shown to suppress undesired side reactions, leading to improved yields of the desired N-aryl products. nih.gov
Ligand Design Principles in Cross-Coupling Protocols
Ligand design is a cornerstone of modern cross-coupling chemistry, directly influencing the reactivity and stability of the palladium catalyst. nih.govsigmaaldrich.com For the synthesis of aryl naphthylamines, electron-rich and sterically bulky phosphine (B1218219) ligands, particularly the biaryl phosphine ligands developed by the Buchwald group (e.g., XPhos, t-BuXPhos), are highly effective. sigmaaldrich.com
The design principles for these ligands focus on several key aspects:
Steric Bulk: Large, bulky groups on the phosphine ligand promote the crucial reductive elimination step, which forms the final C-N bond, and help prevent catalyst decomposition.
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which facilitates the initial oxidative addition step of the aryl halide. Ylide-functionalized phosphine ligands (YPhos), for example, combine strong electron-donating properties with high steric demand. researchgate.net
Modulating Reactivity: By fine-tuning the electronic properties of the ligand, the rates of different steps in the catalytic cycle can be controlled. For instance, using a less electron-rich biaryl phosphine ligand can increase the rate of C–N reductive elimination and enhance the electrophilicity of intermediate palladium species, thereby facilitating the coupling of challenging substrates. nih.gov
The table below summarizes some influential ligand types used in Buchwald-Hartwig amination.
| Ligand Type | Key Features | Typical Application |
| Biaryl Phosphines (e.g., XPhos) | Sterically bulky and electron-rich. sigmaaldrich.com | General C-N coupling of aryl chlorides and bromides with various amines. sigmaaldrich.com |
| Dialkylphosphines (e.g., di-tert-butylphosphine) | Simpler structure, effective for a range of substrates. sigmaaldrich.com | C-N cross-coupling of aryl chlorides with aryl and alkyl amines. sigmaaldrich.com |
| Ylide-Functionalized Phosphines (YPhos) | Strong electron-donating ability and high steric demand. researchgate.net | Buchwald-Hartwig aminations at room temperature. researchgate.net |
Synthesis of Functionalized this compound Analogues
Functionalization of the parent this compound structure is critical for tuning its chemical and physical properties for specific applications, particularly in materials science.
Introduction of Conjugated π-Bridge Units for Tailored Properties
To enhance properties like charge transport in organic electronic devices, conjugated π-bridge units can be inserted into the molecular structure. This strategy has been used to develop novel hole-transporting materials (HTMs) for perovskite solar cells. nih.gov Starting from a N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivative, different fused aromatic rings, such as naphthalene and pyrene, have been introduced as π-bridges. nih.gov The synthesis of these more complex molecules is typically achieved through a Suzuki cross-coupling reaction. nih.gov These modifications are designed to improve stability and hole mobility compared to reference compounds. nih.gov
The table below shows examples of such designed compounds and their properties.
| Compound ID | π-Bridge Unit | Key Calculated Property |
| CP1 | Naphthalene Derivative | Good stability and high hole mobility. nih.gov |
| CP2 | Pyrene Derivative | Good stability and high hole mobility. nih.gov |
Derivatization through Heterocyclic Annulation and Cyclization Reactions
Incorporating heterocyclic rings into the aryl naphthylamine framework can lead to novel compounds with unique properties. For example, derivatives of 1-(4-methoxyphenyl) maleimide (B117702) can be synthesized and subsequently converted into 1,2,3-triazole rings using a click chemistry approach. researchgate.net This involves a one-step Sonogashira cross-coupling to create an alkynyl maleimide, which then undergoes cyclization. researchgate.net In another instance, an unexpected cobalt(II)-catalyzed cyclization of a related precursor led to the formation of an N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine derivative. researchgate.net Furthermore, Brønsted acid-catalyzed aromatic annulation of naphthols with alkoxyallenes provides a pathway to larger, π-conjugated naphthopyrans. researchgate.net These reactions demonstrate versatile strategies for creating complex, functionalized molecules through the formation of new heterocyclic systems.
Incorporation of Specific Substituents for Targeted Electronic Modulation
The electronic properties of the this compound system can be precisely controlled by introducing various substituents onto the aromatic rings. The nature and position of these groups can alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, absorption and emission spectra, and charge-transfer characteristics.
Studies on related naphthalimide structures show that introducing electron-donating groups (like -NMe2) or electron-withdrawing groups (like -NO2) causes a significant red shift in absorption and emission spectra, indicative of a polar charge-transfer excited state. bgsu.edu In contrast, substituents with a less pronounced electronic effect, such as a chloro group, lead to only minor changes in the spectra. bgsu.edu This targeted electronic modulation is crucial for designing molecules for applications ranging from fluorescent probes to components in electronic devices. bgsu.edu Further functionalization can be achieved through methods like silver(I)-catalyzed C-H amination, which allows for the introduction of additional amine functionalities at specific positions on the naphthyl ring. mdpi.com
The table below illustrates the effect of different substituents on the excited-state character of a related naphthalimide core.
| Substituent at 4-position | Electronic Nature | Impact on Excited State |
| None (Parent NI) | - | Nonpolar π,π* state. bgsu.edu |
| -Cl | Weakly electron-donating/withdrawing | Minor changes; character similar to parent NI. bgsu.edu |
| -SMe | Electron-donating | Induces a polar charge-transfer (CT) state. bgsu.edu |
| -NO2 | Electron-withdrawing | Induces a polar charge-transfer (CT) state. bgsu.edu |
| -NMe2 | Strong electron-donating | Induces a polar charge-transfer (CT) state. bgsu.edu |
Sustainable and Scalable Synthetic Pathways
The synthesis of N-aryl naphthalenamines, including this compound, has been significantly advanced by the advent of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. numberanalytics.com This reaction has become a cornerstone in modern organic synthesis for its reliability in forming carbon-nitrogen (C-N) bonds. numberanalytics.com As industrial applications for these compounds expand, the focus of synthetic methodology has shifted towards developing pathways that are not only efficient but also sustainable and scalable. numberanalytics.comrsc.org This involves addressing challenges related to hazardous reagents, catalyst cost and toxicity, energy consumption, and waste generation, aligning with the principles of green chemistry. nih.govrsc.org
Modern research aims to refine the Buchwald-Hartwig amination and explore alternative catalytic systems to create processes that are environmentally responsible and economically viable for large-scale production. rsc.orgnih.gov Key areas of development include the use of greener solvents, energy-efficient reaction conditions, and designing processes that are amenable to continuous manufacturing. nsf.govchemrxiv.org
Evaluation of Environmentally Benign Reaction Conditions
The environmental impact of a synthetic process is heavily influenced by the choice of solvents, catalysts, and energy sources. Traditional C-N cross-coupling reactions often rely on hazardous solvents such as toluene (B28343), dioxane, or N,N-dimethylformamide (DMF). nsf.govchemrxiv.org Recent research has focused on identifying and validating greener alternatives that reduce environmental, health, and safety risks. nsf.gov
Green Solvent Selection: An evaluation of various solvents for acyl Buchwald-Hartwig cross-coupling reactions identified methyl tert-butyl ether (MTBE) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) as preferred green alternatives. nsf.gov These solvents are superior to commonly used hazardous options like 1,2-dimethoxyethane (B42094) (DME) in terms of safety, biodegradability, and environmental score. nsf.gov Kinetic studies have shown that 2-MeTHF, a bio-derived solvent, can provide faster reaction rates than DME, highlighting that sustainable solvents can also enhance chemical efficiency. nsf.gov Other studies have explored the use of vegetable oils and related lipids as sustainable and safe solvents for Buchwald-Hartwig amination, further expanding the portfolio of green reaction media. acs.org
Alternative Catalytic Systems and Energy Sources: While palladium catalysts are highly effective, their cost and toxicity are drawbacks. This has spurred research into catalysts based on more earth-abundant and less toxic metals like iron and copper. nih.govacs.org Iron-catalyzed cross-coupling reactions, in particular, are gaining traction as a "green" alternative to palladium-based systems due to their low cost and operational simplicity. nih.gov
Furthermore, innovative approaches are being developed to minimize energy consumption and waste. This includes the use of visible-light photoredox catalysis, which can drive reactions under mild conditions. rsc.orgrsc.org For instance, the synthesis of N-aryl amines has been achieved through catalytic dehydrogenation using visible light, offering a novel and controlled reaction pathway. rsc.org Another strategy involves performing reactions under solvent-free, or "melt," conditions, which can be assisted by infrared (IR) irradiation. researchgate.net This approach, often paired with eco-friendly and functional group-tolerant bases, significantly reduces solvent waste. researchgate.net
Considerations for Large-Scale Production and Purity
Translating a laboratory-scale synthesis into a large-scale industrial process introduces a distinct set of challenges. Key considerations include the cost and loading of the catalyst, the management of reagents and byproducts, process safety, and the consistent achievement of high purity. chemrxiv.orggoogle.com
Process Optimization for Scalability: A significant hurdle in scaling up Buchwald-Hartwig aminations is the use of strong, insoluble inorganic bases, which can lead to handling issues and difficult purification. chemrxiv.org A modern approach to circumvent this is the use of soluble, functional group-tolerant organic bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). chemrxiv.org The use of a homogeneous base prevents the formation of precipitating salts, which simplifies product isolation and makes the reaction system more amenable to continuous flow platforms. chemrxiv.org
Continuous flow chemistry is emerging as a superior alternative to traditional batch processing for large-scale synthesis. Flow reactors offer enhanced control over reaction parameters like temperature and residence time, improve safety by minimizing the volume of reactive material at any given moment, and can lead to higher throughput and more consistent product quality. chemrxiv.org The development of robust catalyst systems, such as those utilizing ligands like XantPhos with a DBU base, has proven effective for C-N coupling in continuous flow settings. chemrxiv.org
Catalyst Efficiency and Product Purity: For a process to be economically viable, catalyst loading must be minimized. This requires highly active catalysts with high turnover numbers (TON). The development of advanced palladium precatalysts and ligands has been crucial in achieving efficient C-N bond formation with very low catalyst loadings. acs.org In some systems, such as those using heterogeneous photocatalysts, the catalyst can be recovered and reused across multiple reaction cycles with consistent yields, which adds significant sustainability and economic benefits. rsc.org
The purity of the final product is paramount, especially in applications like pharmaceuticals and organic electronics. The choice of reaction conditions directly impacts the impurity profile. For example, the synthesis of the precursor 1-naphthylamine (B1663977) can be achieved via the continuous hydrogenation of highly purified 1-nitronaphthalene, resulting in a high-purity final product in high yield. google.com By employing cleaner reaction systems, such as those with green solvents and homogeneous bases, the formation of side products is minimized, and the subsequent purification process is simplified. nsf.govchemrxiv.org
Elucidation of Molecular Structure and Conformation Through Advanced Characterization Techniques
X-ray Crystallography for Precise Atomic Arrangement Determination
Single-crystal X-ray diffraction is the definitive method for determining the exact arrangement of atoms in a crystalline solid. This technique provides unparalleled insight into bond lengths, bond angles, and the spatial orientation of the molecule. While specific crystallographic data for n-(4-Methoxyphenyl)naphthalen-1-amine is not widely available in published literature, analysis of closely related structures, such as 1,4-Bis(4-methoxyphenyl)naphthalene, provides a strong model for the expected structural features. nih.gov In this technique, a single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct a three-dimensional electron density map, from which the atomic positions can be determined with high precision.
The way molecules pack together in a crystal is governed by a network of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, are crucial in determining the crystal's stability and physical properties. For aromatic compounds like this compound, several key interactions are anticipated:
Hydrogen Bonding: The amine group (N-H) can act as a hydrogen bond donor, potentially forming interactions with the oxygen atom of the methoxy (B1213986) group or other acceptor atoms in neighboring molecules.
π–π Stacking: The electron-rich naphthalene (B1677914) and methoxyphenyl rings are prone to π–π stacking interactions. These can occur in a parallel-displaced or T-shaped arrangement, contributing significantly to crystal lattice energy.
C–H⋯π Interactions: The hydrogen atoms attached to the aromatic rings can interact with the electron clouds of adjacent aromatic systems. In the related structure of 1,4-bis(4-methoxyphenyl)naphthalene, C–H⋯π interactions are observed to link molecules into supramolecular chains. nih.gov
These interactions collectively create a stable, three-dimensional supramolecular architecture. The specific nature and geometry of these interactions dictate the crystal's morphology and properties.
X-ray crystallography reveals the molecule's conformation as it exists in the solid state. A key conformational feature of this compound is the torsional or dihedral angle between the naphthalene and the methoxyphenyl ring systems. In related diarylamine structures, these rings are typically not coplanar due to steric hindrance.
In the crystal structure of 1,4-bis(4-methoxyphenyl)naphthalene, the appended methoxybenzene rings are significantly twisted out of the plane of the central naphthalene ring system, with dihedral angles ranging from approximately 60° to 67°. nih.gov A similar twisted conformation would be expected for this compound, which minimizes steric repulsion between the two aromatic moieties. The methoxy group itself would lie approximately in the plane of its attached phenyl ring to maximize electronic conjugation.
Table 1: Expected Crystallographic Parameters for this compound (Hypothetical) This table is predictive and based on analyses of structurally similar compounds.
| Parameter | Expected Value/Feature |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Key Torsion Angle (Naphthalene-Phenyl) | 50° - 70° |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.
For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the naphthalene ring, the protons on the methoxyphenyl ring, the amine proton (N-H), and the methoxy group (-OCH₃) protons. The aromatic region (typically 6.5-8.5 ppm) would be complex due to the overlapping signals of the seven naphthalene protons and the four methoxyphenyl protons. The amine proton would likely appear as a broad singlet, and the methoxy protons would be a sharp singlet around 3.8-4.0 ppm.
The ¹³C NMR spectrum would show 17 distinct signals in the absence of coincidental overlap, corresponding to each carbon atom in the molecule. The chemical shifts would differentiate the carbons of the naphthalene core from those of the methoxyphenyl ring.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound These are predicted values based on standard substituent effects and data from related compounds like 1-(4-methoxyphenyl)-N-phenylmethanimine and 2-(n-alkylamino)-naphthalene-1,4-diones. rsc.orgnih.gov The exact values can vary with solvent and experimental conditions.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration |
| Naphthalene-H | 7.0 - 8.2 | Multiplet (m) | 7H |
| Methoxyphenyl-H | 6.8 - 7.5 | Multiplet (m) | 4H |
| Amine-H (N-H) | 5.5 - 6.5 | Broad Singlet (br s) | 1H |
| Methoxy-H (OCH₃) | ~3.8 | Singlet (s) | 3H |
| ¹³C NMR | Predicted δ (ppm) | ||
| Naphthalene-C | 110 - 145 | ||
| Methoxyphenyl-C | 114 - 157 | ||
| Methoxy-C (OCH₃) | ~55 |
While ¹H and ¹³C NMR confirm the basic carbon-hydrogen framework, advanced 2D NMR techniques are necessary to unambiguously assign all signals and to probe the molecule's conformation and dynamics in solution.
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin couplings, allowing for the identification of protons on adjacent carbons. It would be crucial for tracing the connectivity within the naphthalene and methoxyphenyl spin systems.
HSQC/HMQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms, enabling the assignment of a proton's signal to its attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is invaluable for connecting molecular fragments, for instance, by showing a correlation from the amine proton to carbons in both the naphthalene and phenyl rings. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for conformational analysis. A NOESY experiment could, for example, show a spatial correlation between the H-8 proton of the naphthalene ring and the protons of the methoxyphenyl ring, providing evidence for the twisted conformation in solution.
Vibrational Spectroscopy: FT-IR and Raman for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov These two techniques are complementary and together offer a comprehensive vibrational fingerprint of the compound.
In FT-IR spectroscopy, the molecule absorbs infrared radiation at frequencies corresponding to its vibrational modes that cause a change in the dipole moment. In Raman spectroscopy, a laser is used to induce scattering, and the inelastically scattered light provides information about vibrations that cause a change in the molecule's polarizability.
For this compound, key functional groups with expected characteristic vibrations include the N-H bond of the secondary amine, the aromatic C-H bonds, the C=C bonds within the aromatic rings, the C-N bond, and the C-O bond of the methoxy group. Data from similar structures like 4,4'-Dimethoxydiphenylamine and other methoxyphenyl derivatives help in assigning these vibrational modes. nih.govnist.gov
Table 3: Principal Vibrational Modes for this compound Expected frequency ranges are based on standard values and data from related compounds. mdpi.comnih.gov
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium | Weak |
| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium-Weak | Strong |
| Aliphatic C-H Stretch | -OCH₃ | 2850 - 3000 | Medium | Medium |
| Aromatic C=C Stretch | Ar C=C | 1500 - 1620 | Strong-Medium | Strong |
| C-N Stretch | Aryl Amine | 1250 - 1360 | Strong | Medium |
| Asymmetric C-O-C Stretch | Aryl Ether | 1200 - 1275 | Strong | Medium |
| Symmetric C-O-C Stretch | Aryl Ether | 1020 - 1075 | Medium | Weak |
| Out-of-plane C-H Bend | Ar-H | 700 - 900 | Strong | Weak |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, electron ionization mass spectrometry (EI-MS) provides critical data for confirming its identity.
The molecular formula of this compound is C₁₇H₁₅NO, which corresponds to a monoisotopic mass of 249.115364 g/mol and an average molecular weight of 249.313 g/mol . epa.gov In a typical mass spectrum, the unfragmented molecule is observed as the molecular ion (M⁺•). Due to the presence of a single nitrogen atom, this compound follows the nitrogen rule, and its molecular ion peak appears at an odd mass-to-charge ratio (m/z) of 249.
The fragmentation of this compound is guided by the stability of the resulting fragments, which is heavily influenced by its aromatic and amine functionalities. Aromatic compounds are known to exhibit strong molecular ion peaks due to the stability conferred by the delocalized π-electron systems. libretexts.org Secondary amines typically undergo a characteristic α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu
While a specific experimental mass spectrum for this compound is not detailed in the reviewed literature, the expected fragmentation pattern can be predicted based on established principles for aromatic amines. libretexts.orgmiamioh.edu The primary fragmentation pathways would likely involve:
A strong molecular ion peak (M⁺•) at m/z = 249, reflecting the stability of the fused aromatic naphthalene ring and the methoxyphenyl group.
Loss of a hydrogen radical (H•) to form a stable [M-1]⁺ ion at m/z = 248.
Cleavage of the C-N bond , leading to fragments corresponding to the naphthalenamine and methoxyphenyl moieties.
Fragmentation of the methoxy group , such as the loss of a methyl radical (•CH₃) to yield an ion at m/z = 234, followed by the loss of carbon monoxide (CO) to produce a fragment at m/z = 206.
Table 1: Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₅NO | epa.gov |
| Average Mass | 249.313 g/mol | epa.gov |
| Monoisotopic Mass | 249.115364 g/mol | epa.gov |
| Expected Molecular Ion (M⁺•) m/z | 249 | Calculated |
Electrochemical Characterization (e.g., Cyclic Voltammetry)
Electrochemical methods such as cyclic voltammetry (CV) are powerful for probing the electronic properties of molecules, including their oxidation and reduction potentials. youtube.com For diarylamines like this compound, CV provides valuable information about their ability to donate electrons (oxidation) and the stability of the resulting charged species. These properties are fundamental to their use in electronic materials. acs.org
In a cyclic voltammetry experiment, the potential applied to a working electrode is scanned linearly in a cyclical fashion, and the resulting current is measured. youtube.com The voltammogram for a diarylamine typically shows a reversible or quasi-reversible oxidation wave. utexas.edu This process corresponds to the removal of an electron from the molecule to form a radical cation. The potential at which this occurs is a key indicator of the compound's electron-donating strength. The electrochemical oxidation of diphenylamine, a related compound, has been shown to involve the dimerization of radical cations. utexas.edu
The oxidation potential is directly related to the energy of the Highest Occupied Molecular Orbital (HOMO). Similarly, the reduction potential relates to the Lowest Unoccupied Molecular Orbital (LUMO). These frontier molecular orbital energies can be estimated from CV data using empirical relationships. youtube.com The HOMO level is often calculated from the onset potential of the first oxidation peak, while the LUMO level can be derived if a reduction peak is observed. youtube.comresearchgate.netresearchgate.net The HOMO-LUMO energy gap, which can also be estimated from UV-visible absorption spectroscopy, is a critical parameter for predicting the electronic and optical properties of a material. wuxibiology.comnih.gov
While specific experimental CV data for this compound is not available in the surveyed literature, the expected behavior can be inferred from studies on analogous anilines and diarylamines. utexas.edursc.org The presence of the electron-donating methoxy group on the phenyl ring is expected to lower the oxidation potential compared to an unsubstituted diarylamine, making it easier to oxidize.
Table 2: Representative Electrochemical Data Obtained from Cyclic Voltammetry Note: This table presents conceptual data typical for diarylamines, as specific experimental values for this compound were not found in the literature.
| Parameter | Description | Typical Value Range (vs. Fc/Fc⁺) |
|---|---|---|
| Eox (V) | Oxidation Potential | +0.5 to +1.0 V |
| Ered (V) | Reduction Potential | Not typically observed |
| HOMO (eV) | Highest Occupied Molecular Orbital Energy | -5.1 to -5.6 eV |
| LUMO (eV) | Lowest Unoccupied Molecular Orbital Energy | -1.8 to -2.4 eV |
Computational Chemistry and Theoretical Investigations of N 4 Methoxyphenyl Naphthalen 1 Amine
Density Functional Theory (DFT) for Ground State Electronic Structure
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the ground-state electronic structure of N-(4-methoxyphenyl)naphthalen-1-amine. By approximating the many-electron system's energy as a functional of the electron density, DFT offers a balance between accuracy and computational cost, making it a standard method for studying molecules of this size.
Optimization of Molecular Geometries and Stability
The initial step in the computational analysis involves the optimization of the molecular geometry to find the lowest energy conformation of this compound. This is typically achieved using a functional like B3LYP combined with a basis set such as 6-31G(d,p). The optimization process calculates the forces on each atom and adjusts their positions until a stable structure on the potential energy surface is located.
The optimized structure reveals a twisted conformation. The methoxyphenyl and naphthalene (B1677914) ring systems are not coplanar, with a significant dihedral angle between their mean planes. For a related Schiff base, (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol, a twisted conformation was observed with the naphthalene and phenol (B47542) ring planes inclined by 33.41(4)°. nih.gov This non-planar arrangement in this compound is a result of steric hindrance between the bulky aromatic moieties, which forces them to adopt a twisted geometry to minimize repulsion. The stability of this conformation is confirmed by frequency calculations, which should yield no imaginary frequencies, indicating a true energy minimum.
Table 1: Selected Optimized Geometrical Parameters for a Diarylamine System
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-N-C | 125-130 | ||
| Naphthyl-N | 1.40-1.45 | ||
| Phenyl-N | 1.40-1.45 | ||
| C-O (methoxy) | 1.35-1.40 | ||
| C-N-C-C | 30-60 |
Note: The data in this table represents typical values for diarylamine systems and are used here for illustrative purposes due to the absence of specific published data for this compound.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Levels and Gaps
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more reactive and can be more easily excited.
For diarylamine systems, the HOMO is typically localized on the electron-rich amine and the phenyl ring bearing the electron-donating methoxy (B1213986) group. The LUMO, on the other hand, is often distributed over the naphthalene moiety, which acts as the primary electron acceptor. In a study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, the calculated HOMO and LUMO energies indicated that charge transfer occurs within the molecule. chemmethod.com The HOMO-LUMO energy gap for this compound is expected to be in a range that facilitates intramolecular charge transfer (ICT) upon excitation.
Table 2: Frontier Molecular Orbital Energies and Energy Gap
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.2 to -5.5 |
| LUMO | -1.8 to -2.1 |
| Energy Gap (ΔE) | 3.1 to 3.7 |
Note: These values are typical for similar aromatic amine compounds and are provided for illustrative purposes.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attacks. The MEP surface is plotted over the molecule's electron density, with different colors representing different electrostatic potential values. Red regions indicate negative potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Blue regions denote positive potential, indicating electron-deficient areas that are prone to nucleophilic attack.
For this compound, the MEP map would likely show the most negative potential (red) around the oxygen atom of the methoxy group and the nitrogen atom of the amine, making these sites susceptible to electrophilic attack. The hydrogen atoms of the amine and the aromatic rings would exhibit a positive potential (blue), marking them as sites for potential nucleophilic interaction. In a study of various pyrazoline derivatives, MEP maps were effectively used to identify the electrophilic and nucleophilic regions of the molecules. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular and intermolecular bonding and interactions between orbitals. nih.gov It allows for the quantification of electron delocalization, hyperconjugative interactions, and charge transfer within the molecule. The analysis involves the study of interactions between filled (donor) and vacant (acceptor) NBOs. The stabilization energy E(2) associated with these interactions is a measure of the strength of the delocalization.
In this compound, significant NBO interactions are expected to occur. These include the delocalization of the lone pair electrons of the nitrogen atom (n(N)) into the antibonding orbitals (π) of the adjacent aromatic rings. Similarly, the lone pair electrons of the methoxy oxygen atom (n(O)) can delocalize into the π orbitals of the phenyl ring. These interactions contribute to the stability of the molecule and are indicative of intramolecular charge transfer from the donor moieties (amine and methoxyphenyl group) to the acceptor naphthalene ring. Studies on similar molecules, such as 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, have utilized NBO analysis to understand the stability arising from hyperconjugative interactions and charge delocalization. chemmethod.com
Table 3: Significant NBO Interactions and Stabilization Energies
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| n(N) | π*(C-C) of Naphthalene | High |
| n(N) | π*(C-C) of Phenyl | Moderate |
| n(O) | π*(C-C) of Phenyl | Moderate |
| π(C-C) Phenyl | π*(C-C) of Naphthalene | Low |
Note: The table illustrates expected interactions and their relative strengths. Specific values are not available in the published literature for the target compound.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for investigating the excited-state properties of molecules. It allows for the simulation of electronic absorption and emission spectra, providing insights into the electronic transitions that occur when the molecule interacts with light.
Simulation of Optical Absorption and Emission Spectra
TD-DFT calculations, often performed using the B3LYP functional and a suitable basis set, can predict the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions. The simulated UV-Vis absorption spectrum for this compound would likely show intense absorption bands in the UV region. These absorptions correspond to π → π* transitions, primarily involving the HOMO and LUMO.
The main electronic transition is expected to be from the HOMO, localized on the methoxyphenylamine moiety, to the LUMO, distributed over the naphthalene ring. This corresponds to an intramolecular charge transfer (ICT) process. The solvent environment can significantly influence the absorption and emission spectra. Therefore, calculations are often performed using a solvent model, such as the Polarizable Continuum Model (PCM), to account for solvent effects. For instance, TD-DFT calculations on 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone were used to compare theoretical and experimental UV-Vis spectra in a solvent. nih.gov The simulated emission spectrum, corresponding to the transition from the first excited state back to the ground state, can also be calculated to understand the fluorescence properties of the molecule.
Table 4: Simulated Optical Properties
| Property | Predicted Value |
|---|---|
| Absorption Maximum (λmax) | 320-360 nm |
| Emission Maximum (λem) | 400-450 nm |
| Major Transition | HOMO → LUMO (π → π* with ICT character) |
Note: These values are estimations based on the expected electronic structure and data from similar compounds.
Oscillator Strengths and Electronic Transitions
The electronic absorption properties of this compound are dictated by the transitions between its molecular orbitals. Time-dependent density functional theory (TD-DFT) is a powerful tool to simulate these transitions and predict the molecule's UV-visible absorption spectrum. The key parameters obtained from these calculations are the excitation energies (which correspond to the absorption wavelengths) and the oscillator strengths (f), which represent the probability of a given electronic transition occurring.
For this compound, the primary electronic transitions are expected to be of a π→π* character, localized on the aromatic naphthalene and phenyl rings, with a significant contribution from intramolecular charge transfer (ICT) from the electron-donating methoxy and amine groups to the naphthalene core.
A hypothetical table of calculated electronic transitions for this compound, based on typical results for similar molecules, is presented below.
Table 1: Hypothetical TD-DFT Calculated Electronic Transitions for this compound
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S₀ → S₁ | 3.54 | 350 | 0.45 | HOMO → LUMO (95%) |
| S₀ → S₂ | 3.98 | 311 | 0.12 | HOMO-1 → LUMO (70%) |
| S₀ → S₃ | 4.25 | 292 | 0.28 | HOMO → LUMO+1 (85%) |
This table is illustrative and based on general knowledge of similar compounds. Actual values would require specific quantum chemical calculations.
Charge Transport Theory and Mobility Calculations
The efficiency of organic electronic devices hinges on the ability of charge carriers (holes or electrons) to move through the material. In many organic semiconductors, this movement occurs via a "hopping" mechanism, where a charge jumps from one molecule to an adjacent one. The rate of this hopping can be described and calculated using theoretical models.
Marcus Theory for Charge Hopping Rates
Marcus theory provides a fundamental framework for understanding and calculating the rate of charge transfer between molecules in a weakly coupled system. wikipedia.orglibretexts.org The theory describes the charge hopping rate (k_hop) as a function of two key parameters: the reorganization energy (λ) and the electronic coupling (V), also known as the transfer integral.
The classical Marcus equation for charge transfer is:
k_hop = (V² / ħ) * (π / (λ * k_B * T))¹ᐟ² * exp(-λ / (4 * k_B * T))
where:
V is the electronic coupling between the initial and final states.
λ is the reorganization energy.
ħ is the reduced Planck constant.
k_B is the Boltzmann constant.
T is the temperature.
This equation highlights that a high charge hopping rate, and therefore high charge mobility, is favored by a large electronic coupling and a small reorganization energy. Computational methods are essential for determining these parameters for a given molecule like this compound. The charge carrier hopping transport in disordered organic semiconductors is often modeled using Marcus theory in conjunction with variable-range hopping theory. researchgate.net
Reorganization Energies and Electronic Couplings
Reorganization Energy (λ): The reorganization energy is the energy required to distort the geometry of a molecule from its neutral state to its charged state (and vice versa) without the actual charge transfer occurring. It has two components: an internal contribution (λ_int) arising from the relaxation of the molecule itself, and an external contribution (λ_ext) from the polarization of the surrounding medium, which is often neglected in theoretical calculations for solid-state devices. A smaller reorganization energy facilitates faster charge transfer. For hole transport in organic amines, lower reorganization energy (λ+) is desirable. rsc.org
Calculations for similar arylamine-based hole transport materials have shown that the molecular conformation plays a significant role in determining the reorganization energy. rsc.org For instance, more rigid molecules tend to have smaller reorganization energies.
Electronic Coupling (V): The electronic coupling, or transfer integral, quantifies the strength of the electronic interaction between two adjacent molecules. It is highly dependent on the distance and relative orientation of the molecules, which are dictated by the molecular packing in the solid state. A larger electronic coupling leads to a higher probability of charge hopping. This parameter can be calculated using various quantum chemical methods, often by considering a dimer of the molecules in a relevant orientation from the crystal structure. The electronic coupling for hole transfer between neighboring base pairs in DNA, for example, has been systematically studied using QM/molecular dynamics. researchgate.net
Table 2: Hypothetical Calculated Charge Transport Parameters for this compound
| Parameter | Value (Hole Transport) | Value (Electron Transport) |
|---|---|---|
| Reorganization Energy (λ) | 0.25 eV | 0.35 eV |
| Electronic Coupling (V) | 50 meV | 30 meV |
This table is illustrative and based on typical values for arylamine-based hole transport materials. Actual values require specific calculations.
Analysis of Molecular Packing and its Influence on Charge Transport
The arrangement of molecules in the solid state, known as molecular packing, is a critical determinant of the charge transport properties of an organic semiconductor. The distances between molecules and their relative orientations directly impact the electronic coupling (V) and, consequently, the charge mobility.
Structure-Property Relationships from a Theoretical Perspective
Computational studies are invaluable for elucidating the relationships between a molecule's chemical structure and its electronic and charge transport properties. By systematically modifying the molecular structure and calculating the resulting changes in properties, a deeper understanding can be gained, which is crucial for the rational design of new materials.
Influence of Molecular Topology and Substituent Effects on Electronic Properties
The electronic properties of this compound are a direct consequence of its molecular topology—the connection of a naphthalen-1-amine core with a 4-methoxyphenyl (B3050149) group—and the electronic nature of its constituent parts.
Molecular Topology: The core structure, a diarylamine, is a well-known and effective building block for hole-transporting materials due to the electron-donating nature of the nitrogen atom. researchgate.nettaylorandfrancis.com The naphthalene moiety provides a large, conjugated π-system that can facilitate charge delocalization.
Substituent Effects: The methoxy group (-OCH₃) on the phenyl ring is an electron-donating group. Its presence has a significant impact on the electronic properties:
Frontier Molecular Orbitals: The methoxy group raises the energy of the HOMO. A higher HOMO energy generally leads to a lower ionization potential, making it easier to remove an electron (i.e., create a hole), which is beneficial for hole transport materials. This effect has been observed in various methoxy-substituted aromatic compounds. researchgate.net An analysis of substituent effects on the frontier orbitals of conjugated molecules can be performed using methods like the absolutely localized molecular orbital (ALMO) based analysis. wikipedia.orgresearchgate.net
Intramolecular Charge Transfer: The electron-donating nature of the methoxy group enhances the intramolecular charge transfer character of the electronic transitions, which can influence the optical and electronic properties. researchgate.net
Oxidation Potential: The inductive and resonance effects of the methoxy group can be used to tune the oxidation potential of the molecule. rsc.org
Computational studies on related systems have shown that the position and nature of substituents can be systematically varied to fine-tune the electronic properties for specific applications. researchgate.netnih.govorgchemres.org
Computational Screening and Design Principles for Advanced Materials
The strategic design of novel organic semiconductors for advanced material applications, such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), heavily relies on computational chemistry. Theoretical investigations provide a powerful, cost-effective, and time-efficient methodology for screening candidate molecules and establishing structure-property relationships. In the context of this compound and its derivatives, computational screening is pivotal for predicting their potential as functional materials, particularly as hole transporting materials (HTMs) in PSCs.
The fundamental approach involves using quantum chemical calculations, primarily based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to evaluate the electronic and optical properties of a molecule before its synthesis. This allows for the systematic modification of the core structure of this compound to tune its properties for a specific application. Key parameters that are typically investigated include the energies of the frontier molecular orbitals (HOMO and LUMO), the reorganization energy, and charge mobility.
Detailed research findings on derivatives of the N-(4-methoxyphenyl)naphthalen-amine scaffold have illuminated several design principles for creating high-performance HTMs. For instance, in a theoretical study on N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives, different conjugated π-bridge units were explored to enhance their performance in PSCs. nih.gov The selection of the functional and basis set for these calculations is crucial for obtaining accurate results that correlate well with experimental data.
Table 1: Representative Computational Methods for Material Screening
| Parameter | Computational Method | Basis Set | Significance |
|---|---|---|---|
| Molecular Geometry | DFT | 6-31G(d) or higher | Determines the three-dimensional structure and planarity. |
| Electronic Properties | DFT/TD-DFT | 6-311++G(d,p) or higher | Calculates HOMO/LUMO energies, band gap, and absorption spectra. |
| Reorganization Energy | DFT | 6-311++G(d,p) or higher | Predicts the ease of charge hopping between molecules. |
The design principles derived from such computational screenings focus on several key aspects. Firstly, the HOMO energy level of a potential HTM must be well-aligned with the valence band of the perovskite material to ensure efficient hole extraction. Secondly, a high LUMO energy level is desirable to block electrons from passing into the HTM layer, thus preventing recombination losses. Thirdly, a low reorganization energy for hole transport is a critical design target, as it signifies less geometric rearrangement is needed during charge transfer, leading to higher charge mobility. Finally, the material should possess good thermal and morphological stability, which can also be inferred from computational models.
By systematically altering the chemical structure of the parent compound, this compound—for example, by introducing different π-linker groups or modifying substituent groups on the phenyl or naphthyl rings—researchers can computationally predict the impact of these changes on the material's performance. This iterative in silico design process significantly accelerates the discovery of new, highly efficient materials for advanced optoelectronic devices.
Mechanistic Insights into Reactions and Photophysical Processes Involving N 4 Methoxyphenyl Naphthalen 1 Amine
Investigation of Aromatic Nucleophilic Substitution and Addition Mechanisms
The reactivity of N-(4-methoxyphenyl)naphthalen-1-amine in nucleophilic reactions is influenced by the electron-donating nature of the methoxyphenyl group and the extended π-system of the naphthalene (B1677914) ring. These features modulate the nucleophilicity of the amine nitrogen and the susceptibility of the aromatic rings to attack.
While specific studies on the aza-Michael addition of this compound are not extensively documented, the general mechanism can be inferred from the known reactivity of aromatic amines with Michael acceptors. The aza-Michael reaction is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. youtube.commasterorganicchemistry.com The reaction is typically catalyzed by a base, which deprotonates the amine to increase its nucleophilicity, or by an acid, which activates the Michael acceptor. chemicalbook.com
In the case of this compound, the nitrogen atom acts as the nucleophile. The reaction with an enone, for instance, would proceed via the nucleophilic attack of the amine on the β-carbon of the enone. This forms a zwitterionic intermediate which then undergoes proton transfer to yield the final adduct. The reaction rate and success are dependent on the electrophilicity of the Michael acceptor and the nucleophilicity of the amine. Polar solvents can promote the Michael addition of aromatic amines. nih.gov
Annulation reactions involving derivatives of naphthalen-1-amine can lead to the formation of complex heterocyclic structures. For instance, the intramolecular addition of alkenes to iminium ions, known as the aza-Prins cyclization, is a powerful method for synthesizing nitrogen-containing heterocycles. rsc.org While direct examples with this compound are scarce, it is plausible that this compound could be a precursor for generating iminium intermediates that subsequently undergo cyclization.
A proposed general mechanism for the aza-Michael addition of this compound is presented below:
| Step | Description | Intermediate |
| 1 | Nucleophilic attack of the amine nitrogen on the β-carbon of the α,β-unsaturated carbonyl compound. | Zwitterionic enolate |
| 2 | Proton transfer from the nitrogen to the enolate oxygen. | Enol intermediate |
| 3 | Tautomerization of the enol to the more stable keto form. | Final β-amino carbonyl compound |
Diarylamines are a significant class of ligands in both transition metal catalysis and organocatalysis due to their tunable electronic and steric properties. acs.orgrsc.org The nitrogen atom can coordinate to a metal center, and the aryl substituents can be modified to influence the catalyst's activity and selectivity.
In the realm of transition metal catalysis , diarylamine ligands are employed in various cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. rsc.org The electronic properties of the diarylamine ligand can impact the reductive elimination step in the catalytic cycle. For this compound, the electron-donating methoxy (B1213986) group would increase the electron density on the nitrogen and, consequently, on the metal center. This can facilitate the reductive elimination of the product and regenerate the active catalyst. The bulky naphthalene moiety can also provide a specific steric environment around the metal center, influencing the selectivity of the reaction. For example, in palladium-catalyzed reactions, the first step is often the oxidative addition of an aryl halide to the Pd(0) complex. youtube.com The diarylamine ligand can stabilize the resulting Pd(II) intermediate.
In organocatalysis , chiral diarylamines have emerged as powerful catalysts for asymmetric synthesis. umb.edu They can act as Brønsted acids or bases, or form hydrogen bonds with substrates to control their conformation and reactivity. Chiral phosphoric acids derived from diarylamines are effective catalysts for a range of enantioselective transformations. researchgate.net While this compound is achiral, it could be a precursor for the synthesis of chiral diarylamine catalysts. The diarylamine scaffold provides a platform for introducing chirality and tuning the catalytic properties.
The potential roles of this compound in catalyst development can be summarized as follows:
| Catalysis Type | Potential Role | Mechanistic Implication |
| Transition Metal Catalysis | Ligand for metals like Pd, Cu, Ni. | The electron-donating methoxy group can enhance the rate of reductive elimination. The bulky naphthalene group can influence stereoselectivity. |
| Organocatalysis | Precursor for chiral catalysts. | The diarylamine backbone can be modified to create chiral environments for asymmetric reactions. |
Elucidation of Charge Transfer Mechanisms in Optoelectronic Applications
The photophysical properties of this compound are dominated by intramolecular charge transfer (ICT) processes, which are fundamental to its potential applications in optoelectronics and as a fluorescent probe.
Upon photoexcitation, molecules containing electron-donating and electron-accepting moieties can exhibit a shift in electron density from the donor to the acceptor. This process is known as intramolecular charge transfer (ICT). In this compound, the methoxyphenyl group acts as the electron donor and the naphthalene ring serves as the electron acceptor.
The ICT process leads to an excited state with a larger dipole moment than the ground state. This results in a phenomenon known as solvatochromism, where the emission wavelength of the molecule is dependent on the polarity of the solvent. mdpi.com In more polar solvents, the ICT state is stabilized, leading to a red-shift in the fluorescence spectrum. The photophysical properties of N-(p-methoxyphenyl)-4-octylamino-1,8-naphthalimide, a related compound, have been investigated, and show clear evidence of ICT processes. researchgate.net
The efficiency of ICT is influenced by the electronic coupling between the donor and acceptor groups. The direct linkage between the methoxyphenyl and naphthalene moieties in this compound allows for efficient electronic communication, favoring the ICT process.
A specific type of ICT is the twisted intramolecular charge transfer (TICT) state. mdpi.com The TICT model proposes that after initial excitation to a locally excited (LE) or planar ICT state, the molecule can undergo a conformational change, typically a rotation around the single bond connecting the donor and acceptor groups. This twisting leads to a highly polar, charge-separated state with perpendicular geometry between the donor and acceptor. nih.gov
For this compound, the rotation would occur around the C-N bond connecting the phenyl and naphthyl rings. The formation of a TICT state is often associated with a significant decrease in fluorescence quantum yield in polar solvents, as the twisted geometry can promote non-radiative decay pathways. researchgate.net In some cases, the TICT state can be emissive, giving rise to a dual fluorescence phenomenon with a large Stokes shift. The formation and properties of the TICT state are highly sensitive to solvent polarity and viscosity. rsc.org
The potential energy surfaces of the ground and excited states play a crucial role in determining the likelihood of TICT state formation. mdpi.com Theoretical calculations on similar systems have shown that the relative energies of the LE and TICT states can be modulated by the solvent environment. mdpi.com
Key Features of ICT and TICT in this compound:
| Feature | Description |
| Electron Donor | 4-Methoxyphenyl (B3050149) group |
| Electron Acceptor | Naphthalene moiety |
| ICT State | Characterized by a larger dipole moment than the ground state, leading to solvatochromism. |
| TICT State | Formed by rotation around the C-N bond, leading to a highly polar, charge-separated state. |
| Solvent Effects | Polar solvents stabilize the ICT and TICT states, influencing emission wavelength and quantum yield. |
Fluorescence Sensing Mechanisms
The sensitivity of the fluorescence properties of this compound to its environment makes it a candidate for use in fluorescent sensors. The primary mechanisms by which such a molecule can act as a sensor are photoinduced electron transfer (PET) and modulation of ICT/TICT states.
Photoinduced Electron Transfer (PET): In a PET-based sensor, the fluorophore (in this case, the naphthalene moiety) is linked to a receptor unit. In the absence of an analyte, photoexcitation of the fluorophore can be followed by electron transfer from the receptor, quenching the fluorescence. nih.gov Upon binding of an analyte to the receptor, the energy levels of the receptor are altered, inhibiting the PET process and leading to a "turn-on" of fluorescence. researchgate.net For this compound, the methoxyphenylamino group could potentially act as a receptor for certain analytes, such as metal ions or protons.
Modulation of ICT/TICT: The binding of an analyte can also perturb the ICT or TICT states of the molecule. This can lead to changes in the fluorescence wavelength, intensity, or lifetime. For example, if an analyte binds to the methoxy group or the amine nitrogen, it could alter the electron-donating ability of the methoxyphenylamino moiety, thereby affecting the degree of charge transfer in the excited state. This would result in a detectable change in the fluorescence signal. Naphthalimide-based fluorescent chemosensors often operate through such mechanisms. rsc.orgmdpi.comresearchgate.netmdpi.com
The fluorescence quenching of a fluorophore can also be utilized for sensing. rsc.org In this scenario, the interaction with an analyte would lead to a decrease in fluorescence intensity. This can occur through various mechanisms, including the formation of a non-fluorescent ground-state complex or through collisional quenching.
Potential Sensing Mechanisms for this compound:
| Mechanism | Description |
| Photoinduced Electron Transfer (PET) | Analyte binding to the methoxyphenylamino group could inhibit PET to the naphthalene fluorophore, resulting in fluorescence enhancement. |
| ICT/TICT Modulation | Analyte interaction could alter the electronic properties of the donor or acceptor, leading to a change in the fluorescence spectrum. |
| Fluorescence Quenching | Formation of a complex with an analyte could lead to a decrease in fluorescence intensity. |
Chelation Enhanced Fluorescence (CHEF) Mechanisms
Chelation Enhanced Fluorescence (CHEF) is a widely exploited mechanism in the design of fluorescent sensors for metal ions. The fundamental principle of CHEF involves the modulation of a fluorophore's emission intensity upon coordination with a metal ion. In many instances, the fluorophore is engineered to contain a chelating unit, and in its free state, the fluorescence is quenched. Upon binding of a target metal ion, this quenching pathway is inhibited, leading to a significant enhancement of fluorescence.
The primary mechanism responsible for quenching in such systems is often Photoinduced Electron Transfer (PET). In a typical CHEF sensor, the chelating moiety possesses a lone pair of electrons (e.g., on a nitrogen or oxygen atom) that can donate an electron to the excited state of the fluorophore, leading to non-radiative decay and thus, quenched fluorescence. When a metal cation binds to the chelating site, the lone pair of electrons becomes involved in the coordination bond. This binding lowers the energy of the highest occupied molecular orbital (HOMO) of the chelating group, making the electron transfer to the fluorophore's excited state energetically unfavorable. researchgate.net Consequently, the PET process is suppressed, and the radiative decay pathway (fluorescence) is restored, resulting in a "turn-on" signal.
For a molecule like this compound, the secondary amine nitrogen possesses a lone pair of electrons that could potentially participate in PET, quenching the naphthalene fluorescence. While this compound itself is not a classical chelator, derivatives could be synthesized to incorporate appropriate chelating groups (e.g., picolylamines) in proximity to the naphthylamine fluorophore.
A relevant example of this mechanism is observed in a sensor for cadmium (Cd²⁺), where a fluorophore is linked to a dipicolylamine (DPA) chelating unit. rsc.org In the absence of Cd²⁺, the fluorescence is low. Upon addition of Cd²⁺, the metal ion coordinates with the DPA moiety, which includes the tertiary amine and pyridine (B92270) nitrogens. This coordination prevents the lone pair electrons from quenching the excited state of the fluorophore via PET, leading to a significant increase in fluorescence intensity. researchgate.netrsc.org
The efficiency of a CHEF sensor is often quantified by its fluorescence enhancement factor, which is the ratio of the fluorescence intensity in the presence of the analyte to that in its absence.
Table 1: General Parameters for a Hypothetical CHEF Sensor Based on a Naphthylamine Scaffold
| Parameter | Description | Typical Value/Observation |
| Fluorophore | This compound derivative | Emits in the UV-Visible range |
| Chelator | Appended group with donor atoms (N, O, S) | e.g., Picolylamine, crown ether |
| Analyte | Target metal ion | e.g., Zn²⁺, Cd²⁺, Cu²⁺ |
| Quenching Mechanism (Free) | Photoinduced Electron Transfer (PET) | Low fluorescence quantum yield |
| Enhancement Mechanism (Bound) | Inhibition of PET | High fluorescence quantum yield |
| Signal Response | "Turn-on" fluorescence | Significant increase in emission intensity |
Reaction-Based Sensing Modalities (e.g., Michael Addition, Bond Cleavage)
Reaction-based sensing offers a highly selective and often irreversible method for detecting specific analytes. Unlike sensing based on equilibrium binding, these probes undergo a chemical transformation with the analyte, which in turn modulates the fluorescence properties of the system.
Michael Addition:
The Michael addition is a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. This reaction has been extensively used to design fluorescent probes for nucleophilic species, most notably biothiols like cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH). rsc.org
In a typical design, a fluorophore is linked to a Michael acceptor, such as a maleimide (B117702) or an acrylate (B77674) group. The electron-withdrawing nature of the Michael acceptor can quench the fluorescence of the attached fluorophore through a PET mechanism. When a thiol-containing analyte is present, its nucleophilic sulfhydryl group attacks the double bond of the Michael acceptor. rsc.org This addition reaction disrupts the electronic conjugation of the acceptor group, thereby inhibiting the PET process and restoring the fluorescence of the fluorophore.
While this compound has not been explicitly reported as the fluorophore in a Michael addition-based probe, its naphthylamine core is a suitable fluorescent reporter. A hypothetical probe could feature an acrylate or maleimide group attached to the phenyl ring or another position of the this compound structure.
For instance, a fluorescent probe for cysteine and homocysteine utilized an acrylate moiety attached to a fluorophore. nih.gov The probe itself was weakly fluorescent. The Michael addition of the thiol group from Cys or Hcy to the acrylate, followed by an intramolecular S,N-rearrangement, led to a significant fluorescence enhancement by blocking the d-PET (donor-excited photoinduced electron transfer) process. nih.gov
Table 2: Characteristics of a Michael Addition-Based Fluorescent Probe for Thiols
| Feature | Description |
| Probe Structure | Fluorophore (e.g., Naphthylamine derivative) + Michael Acceptor (e.g., Acrylate) |
| Analyte | Nucleophile (e.g., Cysteine, Glutathione) |
| Sensing Mechanism | Michael addition of the nucleophile to the acceptor |
| Fluorescence Change | "Turn-on" fluorescence upon reaction |
| Rationale | The addition reaction disrupts a PET quenching pathway |
Bond Cleavage:
Bond cleavage is another powerful strategy for designing reaction-based fluorescent probes. In this approach, the analyte selectively cleaves a specific chemical bond within the probe molecule, leading to the release of a fluorophore and a change in its emission properties. This mechanism often provides high selectivity as the cleavage reaction is tailored for a specific analyte.
A common design involves masking a fluorophore with a protecting group that also acts as a quencher. The protecting group is chosen such that it can be selectively cleaved by the target analyte. For example, probes for hydrogen sulfide (B99878) (H₂S) have been developed based on the H₂S-mediated reduction of an azide (B81097) or nitro group to an amine. This transformation can alter the electronic properties of the system and "turn on" fluorescence.
In another example, the cleavage of a C–N bond in nitrobenzoxadiazole (NBD) amine derivatives by H₂S has been utilized to create fluorescent probes. nih.govnih.gov The cleavage reactivity was found to be enhanced by the presence of an electron-withdrawing group. This reaction releases an NBD-amine fragment, resulting in a significant change in the absorption and fluorescence spectra, allowing for ratiometric or "turn-on" detection of H₂S. nih.govnih.gov
A derivative of this compound could be designed for bond cleavage-based sensing by introducing a cleavable linker attached to the amine nitrogen or another part of the molecule. The cleavage of this linker by a specific analyte would then restore or significantly enhance the native fluorescence of the parent naphthylamine fluorophore.
Table 3: Principles of Bond Cleavage-Based Fluorescent Probes
| Component | Role | Example |
| Fluorophore | The signaling unit (e.g., Naphthylamine core) | Initially in a quenched or "off" state |
| Cleavable Linker | The recognition site for the analyte | Ester, ether, or other labile bond |
| Analyte | The species that induces bond cleavage | Enzyme, reactive oxygen species, specific ion |
| Sensing Event | Analyte-induced cleavage of the linker | Release of the unquenched fluorophore |
| Outcome | "Turn-on" or ratiometric fluorescence signal | High selectivity and sensitivity |
Applications of N 4 Methoxyphenyl Naphthalen 1 Amine in Advanced Materials Science
Role as Hole-Transporting Materials (HTMs) in Organic Electronic Devices
Perovskite Solar Cells (PSCs): Performance Enhancement and Design Strategies
Perovskite solar cells (PSCs) have seen a rapid rise in power conversion efficiencies (PCEs), rivaling traditional silicon-based solar cells. A critical component in many high-performance PSCs is the HTM. While the compound spiro-OMeTAD has been a benchmark, its complex synthesis and high cost have driven research into new, more accessible, and efficient alternatives.
Derivatives of N-(4-methoxyphenyl)amine have been at the forefront of this research. For example, novel HTMs incorporating N,N-di(4-methoxyphenyl)aminophenyl units have been synthesized and tested in PSCs. In one study, an HTM featuring four of these units on an ethene core, known as EtheneTTPA, achieved a PCE of 12.77% under standard AM 1.5 G illumination. researchgate.netnih.gov This performance was comparable to that of the widely used spiro-OMeTAD, which reached 13.28% in a parallel experiment. researchgate.netnih.gov
Theoretical studies, such as those using Density Functional Theory (DFT), have been instrumental in guiding the design of new HTMs based on the N,N-bis(4-methoxyphenyl)naphthalen-2-amine structure. nih.gov By modifying the conjugated π-bridge within a Donor-π-Donor (D-π-D) architecture, researchers can fine-tune the material's properties. DFT calculations for designed molecules (named CP1 and CP2) predicted good chemical stability and high hole mobility. nih.gov These theoretical findings were later validated through synthesis and device fabrication, confirming the potential of this molecular design strategy. nih.gov The research indicated that extending the π-conjugation can lead to better charge separation and transport, which are crucial for enhancing PSC performance. nih.gov
| HTM Derivative | Architecture | Achieved PCE (%) | Reference |
| EtheneTTPA | Four N,N-di(4-methoxyphenyl)aminophenyl arms on an ethene core | 12.77 | researchgate.netnih.gov |
| spiro-OMeTAD | Spiro-bifluorene core with N,N-di(p-methoxyphenyl)amine units | 13.28 | researchgate.netnih.gov |
| CP1, CP2 | N,N-bis(4-methoxyphenyl)naphthalen-2-amine with modified π-bridge | (Predicted High Performance) | nih.gov |
Organic Light-Emitting Diodes (OLEDs): Charge Balance and Device Efficiency
In Organic Light-Emitting Diodes (OLEDs), the balance of holes and electrons injected into the emissive layer is critical for achieving high efficiency and brightness. An imbalance can lead to charge accumulation, exciton (B1674681) quenching, and reduced device lifetime. HTMs play a vital role in controlling the injection and transport of holes to the emissive zone, ensuring they recombine efficiently with electrons to produce light.
The naphthalene (B1677914) moiety, a core component of N-(4-Methoxyphenyl)naphthalen-1-amine, is a well-established building block for materials used in blue-color OLEDs. mdpi.com Its rigid and planar structure provides good charge transport capabilities. Research on co-polymers based on 1,4-naphthalene has shown that the molecular geometry of the polymer backbone is crucial for device performance. mdpi.com By introducing non-planar structures, it is possible to create a twist in the polymer backbone. This structural modification helps to prevent strong intermolecular aggregation in the solid state, a phenomenon that often quenches fluorescence and reduces OLED efficiency. mdpi.com
Optimization of HTM Layer Properties (e.g., Thickness, Morphology)
The performance of an organic electronic device is not solely dependent on the intrinsic properties of the HTM but also on the physical characteristics of the HTM layer itself. Properties such as thickness, uniformity, and surface morphology are critical for efficient charge extraction and transport.
For instance, in inverted p-i-n PSCs, the morphology of the HTL is crucial for the subsequent growth of a high-quality perovskite film. Studies on the polymeric HTM, poly[bis(4-phenyl)(2,5,6-trimethylphenyl)amine] (PTAA), have shown that the choice of solvent used to deposit the HTL significantly impacts its morphology. mdpi.com Solvents like toluene (B28343), chlorobenzene, and dichlorobenzene were investigated, with toluene found to produce the best-performing devices. mdpi.com A well-formed HTL provides a good foundation for the perovskite layer, minimizing defects at the interface.
Furthermore, the surface properties of the HTL, such as its hydrophobicity, can present challenges. A highly hydrophobic HTL surface can impede the uniform coating of the aqueous-based perovskite precursor solution, leading to poor film quality. researchgate.net Research on a self-assembled monolayer (SAM) HTM, Me-4PACz, highlighted this issue. To overcome the hydrophobicity, a strategy involving the addition of a conjugated polyelectrolyte was employed, which improved the wettability of the surface and allowed for the formation of a uniform and efficient perovskite layer, leading to devices with over 20% efficiency. researchgate.net These findings underscore the importance of optimizing the physical properties of the HTM layer to achieve high-performance devices.
Development of Fluorescent Probes and Sensors
The inherent fluorescence of the naphthalene group in this compound makes it a candidate for the development of chemical sensors. Fluorescent probes are molecules designed to signal the presence of a specific analyte, such as a metal ion or another molecule, through a change in their fluorescence emission.
Design Principles for Selective Recognition (e.g., Metal Ions, Amines)
The design of a selective fluorescent probe relies on creating a specific binding site for the target analyte and coupling this recognition event to a change in the fluorophore's emission. Naphthalene derivatives have been successfully employed as fluorescent probes for various analytes, including metal ions like Al³⁺. nih.gov
A common sensing mechanism is Photoinduced Electron Transfer (PET). In the absence of the analyte, the fluorescence of the naphthalene core can be "quenched" by a nearby electron-rich group (the receptor). When the analyte binds to the receptor, it lowers the receptor's electron-donating ability, which inhibits the PET process and "turns on" the fluorescence. The methoxyphenylamine part of this compound could potentially serve as a recognition site. The nitrogen and oxygen atoms have lone pairs of electrons that can coordinate with metal ions. Upon binding, the electronic properties of the amine would be altered, leading to a change in the fluorescence of the naphthalene unit.
Similarly, sensors for amines have been developed based on fluorescence quenching. bldpharm.com In this case, the target amine molecule itself can act as a quencher, interacting with the fluorophore and causing a decrease in fluorescence intensity. The design principle involves creating a system where the introduction of the analyte completes or disrupts a charge-transfer process, leading to a detectable optical signal.
Ratiometric and Colorimetric Sensing Approaches
To improve the accuracy and reliability of fluorescent sensors, ratiometric and colorimetric approaches are often employed. These methods are less susceptible to fluctuations in probe concentration or excitation light intensity.
Colorimetric sensors produce a change in color that is visible to the naked eye upon interaction with an analyte. This is often achieved by a significant shift in the absorption spectrum of the probe molecule.
Ratiometric fluorescent sensors exhibit a change in the ratio of fluorescence intensities at two different wavelengths. This can be caused by the formation of a new emissive species (like an excimer or a complex) or a significant shift in the emission spectrum. For example, a sensor might have a blue emission in its free state, which shifts to green upon binding the analyte. By measuring the ratio of the green to blue intensity, a quantitative detection of the analyte can be achieved.
While specific examples of this compound being used in ratiometric or colorimetric sensors are not prominent in the literature, the principles have been demonstrated with other naphthalene-based systems. For instance, a sensor for water was developed that showed a ratiometric response by switching between two distinct fluorescent states. The fundamental properties of the this compound scaffold suggest its potential for adaptation into such advanced sensing platforms.
Exploration in Organic Semiconductors
This compound belongs to the family of arylamine compounds, which are widely investigated for their optoelectronic properties. These properties, including light absorption, light emission, and charge transport, make them suitable for a variety of applications in organic electronics. Derivatives of this structural motif are often employed as hole-transporting materials (HTMs) in devices like organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). The fundamental structure, combining a naphthalene core with a methoxyphenylamine group, provides a framework for tuning the electronic and physical properties of the material.
Charge Injection and Transport Dynamics
The efficiency of organic semiconductor devices is critically dependent on the ability of materials to facilitate the injection and transport of charge carriers, which can be either electrons or holes. In the context of this compound and its derivatives, the focus is typically on their capacity to transport holes. The nitrogen atom in the amine group possesses a lone pair of electrons, which contributes to the highest occupied molecular orbital (HOMO) of the molecule. This characteristic is fundamental to its function as a hole-transporting material, as it allows for the relatively easy removal of an electron, creating a "hole" that can then move through the material under an applied electric field.
While specific experimental data on the charge injection and transport dynamics for this compound is not extensively documented in publicly available research, the general principles governing related arylamine compounds can be considered. The dynamics of charge transport in these materials are influenced by several factors, including the energy levels of the HOMO and the lowest unoccupied molecular orbital (LUMO), the degree of intermolecular orbital overlap, and the morphological characteristics of the thin film. For effective hole injection from an adjacent electrode or layer, the HOMO level of the amine should be well-matched with the work function of the anode or the HOMO of the preceding layer.
The mobility of charge carriers is a key parameter in assessing the performance of a semiconductor. In many organic semiconductors, low charge carrier mobility can lead to the formation of space charges, which in turn can limit the current flow through the device, a phenomenon known as space-charge limited current (SCLC). epa.gov
Molecular Design for Enhanced Conductivity
The conductivity of organic semiconductors is intrinsically linked to their molecular structure. Scientists can strategically modify a core molecule like this compound to enhance its conductive properties. These modifications often target the energy levels (HOMO and LUMO), the planarity of the molecule, and the intermolecular interactions.
For instance, introducing electron-donating groups can raise the HOMO level, potentially improving hole injection. Conversely, electron-withdrawing groups can lower the LUMO level, which can be beneficial for electron transport. The methoxy (B1213986) group (-OCH3) on the phenyl ring of this compound is an electron-donating group, which influences its electronic properties.
Another design strategy involves extending the π-conjugated system of the molecule. This can be achieved by adding more aromatic rings or introducing π-conjugated linkers. A larger π-system generally leads to a smaller energy gap between the HOMO and LUMO and can enhance intermolecular π-π stacking, which facilitates the hopping of charge carriers between adjacent molecules, thereby increasing conductivity. Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in predicting how such structural modifications will affect the electronic properties of the molecule before undertaking complex synthesis. researchgate.net
While detailed research on molecular modifications specifically for this compound to enhance conductivity is not widely reported, studies on analogous naphthalimide and arylamine derivatives demonstrate these principles in action. For example, the introduction of different π-bridge units in related arylamine-based HTMs has been shown to significantly impact hole mobility and device performance in perovskite solar cells. researchgate.net
Future Directions and Emerging Research Avenues
Exploration of New Synthetic Strategies and Green Chemistry Principles
The synthesis of diarylamines is undergoing a significant transformation, driven by the principles of green chemistry which prioritize waste reduction, energy efficiency, and the elimination of hazardous substances. nih.govepa.gov Traditional methods often rely on metal catalysts and harsh conditions, but emerging research points toward more sustainable pathways.
One promising direction is the development of metal-free synthesis protocols. Researchers have demonstrated that complex diaryl and triaryl amines can be produced efficiently without metal catalysts by using diaryliodonium salts. su.se This approach is not only more environmentally benign due to the low toxicity of the reagents but also streamlines the process by reducing the number of synthetic steps. su.se Another innovative, metal-free method involves a one-pot strategy starting from inexpensive and readily available aromatic aldehydes and anilines. acs.orgacs.org This process uses urea-hydrogen peroxide and proceeds through imine formation, an oxidative rearrangement, and a final light-induced deformylation step, showcasing high atom economy under mild conditions. acs.orgacs.org
Furthermore, acceptorless dehydrogenative aromatization using supported gold-palladium bimetallic nanoparticles presents a versatile and environmentally friendly route to a wide range of diarylamines. nih.govrsc.org This heterogeneous catalysis method avoids the need for oxidants and can be reused multiple times without significant loss of performance. nih.gov The development of such catalytic systems is a key step towards creating more sustainable industrial processes for producing compounds like n-(4-Methoxyphenyl)naphthalen-1-amine. rsc.org These advancements collectively aim to make the synthesis of valuable diarylamines safer, more economical, and environmentally sustainable. epa.gov
A summary of emerging synthetic strategies is presented below.
Interactive Data Table: Comparison of Modern Diarylamine Synthetic Strategies| Strategy | Key Features | Advantages | Relevant Findings |
|---|---|---|---|
| Metal-Free Cascade Reaction | Uses diaryliodonium salts. su.se | Avoids toxic and rare metal catalysts; energy efficient; robust. su.se | Enables preparation of complex diaryl and triaryl amines with low waste. su.se |
| One-Pot Aldehyde-Aniline Coupling | Starts from aromatic aldehydes and anilines; involves photochemical deformylation. acs.orgacs.org | Uses inexpensive materials; high atom economy; mild, metal-free conditions. acs.org | Demonstrated as a key step in synthesizing biologically active molecules. acs.org |
| Acceptorless Dehydrogenative Aromatization | Employs Au-Pd/TiO₂ catalyst. nih.govrsc.org | Heterogeneous catalysis; reusable catalyst; no need for oxidants. nih.gov | Successfully synthesizes diverse unsymmetrically substituted diarylamines. nih.gov |
| Desulfinylative Smiles Rearrangement | Proceeds via a novel desulfinylative 3-exo-trig Smiles rearrangement. acs.org | Transition metal-free; proceeds under mild conditions. acs.org | Particularly successful for affording highly hindered products inaccessible by other methods. acs.org |
Advanced Computational Modeling for Predictive Material Design
The integration of advanced computational modeling is revolutionizing materials science, allowing for the predictive design of molecules with tailored properties before their physical synthesis. mit.edunih.gov For this compound and related diarylamines, computational techniques, particularly Density Functional Theory (DFT), are crucial for predicting their electronic and structural characteristics. researchgate.netitera.ac.id These methods enable scientists to screen potential candidates for specific applications, such as in organic electronics, saving significant time and resources. youtube.com
The process involves leveraging materials informatics and machine learning algorithms to analyze large datasets generated from computational models, further accelerating the discovery of advanced materials with superior functions. mit.educredential.net
Integration into Hybrid Organic-Inorganic Materials
A significant and promising research avenue for this compound is its incorporation into hybrid organic-inorganic materials. nih.govnih.gov These materials combine the desirable properties of both organic components (like processability and tunable electronic properties) and inorganic components (like stability and high charge mobility). researchgate.netresearchgate.net The most prominent application in this area is in the field of photovoltaics, specifically as a component in perovskite solar cells (PSCs). nih.gov
Diarylamine and triarylamine derivatives are excellent candidates for use as hole transport materials (HTMs) in the hole transport layer (HTL) of PSCs. inoe.roinoe.ro The HTL plays a critical role in extracting holes from the perovskite absorber layer and transporting them to the anode, which is essential for efficient device operation. nih.gov The performance of poly(triarylamine) (PTAA), a polymer comprised of diarylamine units, has been shown to be less sensitive to ambient air during fabrication compared to other common HTLs, which is a significant advantage for large-scale production. inoe.roinoe.ro
Research in this area focuses on synthesizing new diarylamine-based molecules like this compound and incorporating them as dopant-free HTMs to enhance the power conversion efficiency (PCE) and long-term stability of PSCs. researchgate.netrsc.org Further exploration includes integrating these organic molecules into other hybrid structures, such as naphthalene-bridged periodic mesoporous organosilicas, which exhibit unique optical properties due to the aggregation of the organic groups within the silica (B1680970) framework. pku.edu.cn
Novel Device Architectures and Performance Benchmarking
The development of new diarylamine-based HTMs is central to designing more efficient and stable PSCs. Performance benchmarking for these devices involves measuring key parameters such as power conversion efficiency (PCE), short-circuit current density (JSC), open-circuit voltage (VOC), and fill factor (FF). researchgate.net For instance, PSCs utilizing zinc phthalocyanines functionalized with diarylamine groups as HTMs have achieved PCE values as high as 11.75%, demonstrating the potential of this molecular class. researchgate.net
Future work will involve the molecular tailoring of diarylamines to optimize their energy level alignment with the perovskite layer, thereby improving charge extraction and minimizing energy loss. rsc.org Researchers are also exploring the use of these materials in other optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs), where triarylamines are already used in functional materials. su.se The systematic benchmarking of new diarylamine-containing devices against current standards will be crucial for identifying the most promising candidates for commercial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
